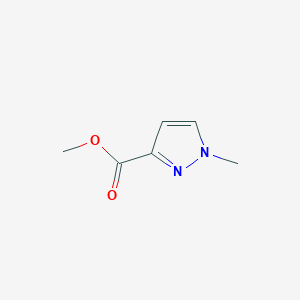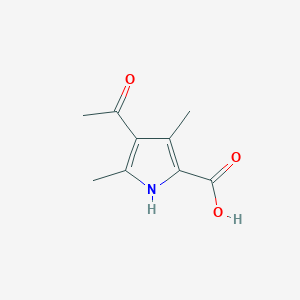
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
“4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C11H15NO3 . It is also known as "4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester" .
Synthesis Analysis
The synthesis of pyrrole derivatives like “4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular structure of “4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” can be represented by the IUPAC Standard InChI: InChI=1S/C11H15NO3/c1-5-15-11(14)10-6(2)9(8(4)13)7(3)12-10/h12H,5H2,1-4H3 .Physical And Chemical Properties Analysis
The molecular weight of “4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid” is 209.2417 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the sources.Applications De Recherche Scientifique
Pharmaceutical Research
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid: is a valuable compound in pharmaceutical research due to its pyrrole structure, which is a common motif in many pharmacologically active molecules. Its derivatives have been studied for their potential as antimicrobial agents , particularly against mycobacterial infections . The compound’s ability to be modified allows for the synthesis of a variety of derivatives, which can be screened for activity against a range of pathogens.
Organic Synthesis
In the field of organic chemistry, this compound serves as a precursor for the synthesis of more complex molecules. Its acetyl group can be used in cyanoacetylation reactions , which are crucial for creating heterocyclic compounds with potential applications in medicinal chemistry .
Biomarker Development
Derivatives of 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid have been identified as biomarkers for diseases like diabetes. The compound’s structure is closely related to pyrraline , a well-known diabetes molecular marker produced in vivo after sequential reactions . This makes it an important target for studies on early disease detection and monitoring.
Mécanisme D'action
- InhA plays a crucial role in fatty acid elongation, and its inhibition disrupts mycolic acid synthesis, leading to cell wall instability and bacterial death .
- This binding inhibits the enzyme’s activity, disrupting mycolic acid elongation and cell wall formation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Propriétés
IUPAC Name |
4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-4-7(6(3)11)5(2)10-8(4)9(12)13/h10H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFWNYAZHOVSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278950 | |
| Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780141 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
2386-28-9 | |
| Record name | 2386-28-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10760 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes these pyrrole derivatives potentially useful in agriculture?
A1: The research paper highlights the synthesis and preliminary evaluation of (E)-4-arylacryloyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid derivatives as potential plant growth promoters. These compounds were synthesized from 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid through a condensation reaction with various aromatic aldehydes []. The study focuses on the impact of these compounds on seed germination and early growth parameters in several grain crop varieties.
Q2: What were the key findings regarding the effects of these compounds on seed germination?
A2: The research demonstrated that aqueous solutions of the sodium salts of these synthesized compounds exhibited notable effects on seed germination parameters []. Specifically, they positively influenced germination energy, germination percentage, seed weight, and both root length and mass. The study identified that the effectiveness varied depending on the specific arylpropenoylpyrrolecarboxylic acid derivative and the grain crop variety. Notably, compounds incorporating a halogen atom or a methoxy group within the phenyl nucleus demonstrated the most pronounced growth-promoting effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




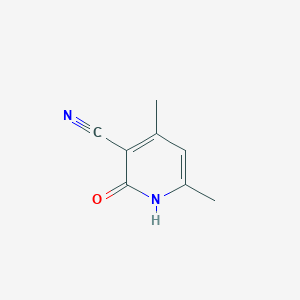
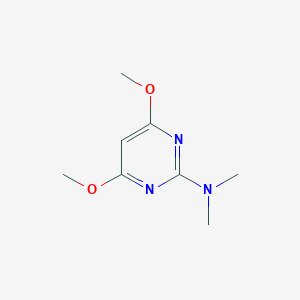



![2H-indol-2-one, 3-[2-(4-fluorophenyl)-2-oxoethyl]-1,3-dihydro-3-hydroxy-](/img/structure/B183217.png)




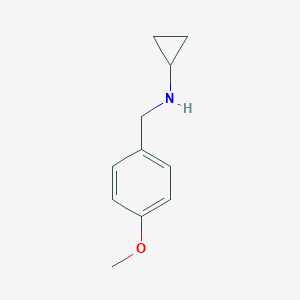
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole](/img/structure/B183226.png)
